Methoxy(dimethyl)octylsilane
Description
Overview of Organosilane Chemistry and its Foundational Principles
Organosilane chemistry is a specialized field within organometallic chemistry that studies compounds containing at least one carbon-silicon (C-Si) bond. wikipedia.org These compounds are notable for their hybrid nature, combining the properties of both organic and inorganic materials into a single molecule. garzantispecialties.com The foundational principle of organosilane chemistry lies in the unique structure of the silane (B1218182) molecule, which features a central silicon atom bonded to four substituent groups. garzantispecialties.comzmsilane.com
Generally, an organofunctional silane molecule consists of a non-hydrolyzable organic moiety (X), a spacer group (R), and a hydrolyzable group (OR'). The organic group can be reactive (like amino, epoxy, or vinyl) or non-reactive (like an alkyl group). The hydrolyzable groups, typically alkoxy groups like methoxy (B1213986) or ethoxy, are key to the silane's reactivity, particularly with inorganic substrates. garzantispecialties.comzmsilane.com
The chemistry of organosilanes is dominated by the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) groups (Si-OH). garzantispecialties.comresearchgate.net These silanols can then undergo condensation reactions with hydroxyl groups on the surface of inorganic materials (like glass or metals) to form stable siloxane bonds (Si-O-Substrate). garzantispecialties.comzmsilane.com Additionally, silanols can react with each other to form a durable, cross-linked siloxane network (Si-O-Si). garzantispecialties.comresearchgate.net This dual reactivity allows organosilanes to act as molecular bridges, effectively coupling dissimilar materials and enhancing properties such as adhesion, durability, and moisture resistance. zmsilane.comdow.com The carbon-silicon bond is longer and weaker than a carbon-carbon bond and is polarized due to carbon's higher electronegativity. wikipedia.org
Methoxy(dimethyl)octylsilane within the Context of Functional Silanes
Functional silanes are a class of organosilanes specifically designed to act as coupling agents, adhesion promoters, crosslinkers, or surface modifiers. cfmats.comecopowerchem.com They are characterized by having both a hydrolyzable group (like methoxy) and a non-hydrolyzable organic functional group in their structure. cfmats.com The nature of this organic group—such as amino, epoxy, vinyl, or alkyl—determines the silane's specific applications and compatibility with various organic polymers. ecopowerchem.com
This compound falls into the category of an alkyl-functional silane. Its structure consists of:
A hydrolyzable methoxy group (-OCH3) that facilitates reaction with inorganic surfaces. scbt.com
Two non-hydrolyzable methyl groups (-CH3) attached to the silicon atom. scbt.com
A long, non-reactive octyl chain (-C8H17) that imparts a hydrophobic (water-repellent) character. scbt.com
This specific combination of a reactive methoxy group and a hydrophobic octyl chain makes this compound particularly effective as a surface modifying agent. dow.com The methoxy group enables it to bond to hydroxyl-rich surfaces, while the long octyl chain orients away from the surface, creating a durable, low-energy, hydrophobic layer. scbt.com This functionality is leveraged in applications requiring hydrophobicity and durable surface protection. dow.com For instance, it has been used to functionalize partially oxidized porous silicon with silane groups. sigmaaldrich.comsigmaaldrich.com
Historical Development and Evolution of Organosilane Research
The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, extensive research was pioneered in the early 20th century by Frederic S. Kipping, who utilized Grignard reagents to create various alkyl and aryl silanes and was the first to prepare silicone polymers. wikipedia.org Kipping coined the term "silicone" in 1904. wikipedia.org
A pivotal moment in the history of organosilanes was the development of the "Direct Process" (also known as the Müller-Rochow process) in the 1940s by Eugene G. Rochow and Richard Müller. wikipedia.orgmdpi.com This discovery enabled the large-scale, cost-effective production of organosilicon monomers, which became the foundation of the modern silicone industry. mdpi.com It is estimated that this process is still used to produce about 90% of all silicone monomers. mdpi.com
Another significant advancement was the discovery of hydrosilylation in 1946. researchgate.netmdpi.com This process involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, providing a versatile method for creating silicon-carbon bonds and synthesizing a wide range of organofunctional silanes. researchgate.netmdpi.com The development was driven by the need for organofunctional silanes and siloxanes in the post-World War II era. mdpi.com These key discoveries propelled the evolution of organosilane research, leading to the development of countless specialized compounds for diverse applications in materials science, from composite materials to advanced coatings. ecopowerchem.comacs.orgabebooks.co.uk
Significance of Alkoxysilanes in Interfacial Science and Materials Engineering
Alkoxysilanes, such as this compound, are of paramount importance in interfacial science and materials engineering due to their ability to modify and control the properties of surfaces and interfaces. dow.com Their primary significance lies in their function as coupling agents and adhesion promoters, bridging the gap between inorganic substrates and organic polymers. researchgate.netdow.com
The mechanism behind their effectiveness involves a two-step reaction process. mdpi.com First, the alkoxy groups (e.g., methoxy or ethoxy) on the silicon atom hydrolyze in the presence of water to form reactive silanol (Si-OH) groups. researchgate.netingentaconnect.com Second, these silanols condense with hydroxyl (-OH) groups present on the surface of inorganic materials like metals, glass, and ceramics, forming strong, covalent siloxane (Si-O-substrate) bonds. zmsilane.comacs.org This process creates a durable link between the substrate and the silane molecule. researchgate.net
Furthermore, the silanol groups can also undergo self-condensation, forming a cross-linked polysiloxane network on the surface. acs.orgacs.org This network enhances the durability and stability of the modified layer. scbt.com By selecting an alkoxysilane with a specific organic functional group, engineers can tailor the surface properties of a material. For example, alkoxysilanes with long alkyl chains, like this compound, are used to create highly hydrophobic and durable water-repellent surfaces for applications in construction and protective coatings. dow.com This ability to engineer interfaces at the molecular level is crucial for developing advanced materials with enhanced performance characteristics, such as improved adhesion, corrosion resistance, and lubricity. acs.org
Data Tables
Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93804-29-6 | sigmaaldrich.comevitachem.comscbt.com |
| Molecular Formula | C11H26OSi | sigmaaldrich.comevitachem.comcymitquimica.com |
| Molecular Weight | 202.41 g/mol | sigmaaldrich.comevitachem.comcymitquimica.com |
| Appearance | Colorless Liquid | cymitquimica.com |
| Density | 0.813 g/mL at 25 °C | sigmaaldrich.comlookchem.com |
| Boiling Point | 221-223 °C | sigmaaldrich.comlookchem.com |
| Melting Point | <0 °C | lookchem.comchemicalbook.com |
| Flash Point | 83 °C (closed cup) | sigmaaldrich.com |
| Refractive Index | n20/D 1.423 | sigmaaldrich.commolbase.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxy-dimethyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-13(3,4)12-2/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXHQTUUOKMMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239685 | |
| Record name | Methoxydimethyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93804-29-6 | |
| Record name | Methoxydimethyloctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93804-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxydimethyloctylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxydimethyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxydimethyloctylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of Methoxy Dimethyl Octylsilane
Established Synthetic Pathways for Methoxy(dimethyl)octylsilane
The principal route for synthesizing this compound involves as a key step the hydrosilylation of 1-octene (B94956). This reaction creates the silicon-carbon bond that attaches the octyl group to the silicon atom. The direct and effective route involves synthesizing an intermediate, chloro(dimethyl)octylsilane (B101613), which is subsequently converted to the final methoxy (B1213986) product.
In the context of silane (B1218182) chemistry, synthetic routes can be broadly categorized.
Non-hydrolytic Routes : The synthesis of this compound and its immediate precursors predominantly follows non-hydrolytic pathways. The key hydrosilylation step, which involves the addition of a silicon-hydride bond across a carbon-carbon double bond, is conducted under anhydrous conditions. Similarly, the subsequent conversion of the intermediate, such as chloro(dimethyl)octylsilane, to the final methoxy-functionalized silane via reaction with methanol (B129727) is also a non-hydrolytic process. Some syntheses of related silanes have been achieved via redistribution and disproportionation reactions, which are also non-hydrolytic and can be catalyzed by solid catalysts in gas or liquid phases.
Hydrolytic Routes : While the synthesis itself is non-hydrolytic, the resulting methoxy group on the this compound is susceptible to hydrolysis. In the presence of water, the methoxy group can hydrolyze to form a silanol (B1196071) (Si-OH) group. scbt.comsmolecule.com This subsequent condensation of silanol groups to form stable siloxane (Si-O-Si) networks is a critical feature of its application in surface modification, but it is a reaction of the product rather than a primary synthetic route to it. scbt.com Controlling moisture is therefore crucial during synthesis and storage to prevent premature polymerization. scbt.com
Platinum-based catalysts are fundamental to the industrial synthesis of organosilanes via hydrosilylation due to their high activity and selectivity. nih.gov This reaction constitutes one of the largest-scale applications of homogeneous catalysis. nih.gov
Homogeneous Catalysts : Complexes such as Speier's catalyst (H₂PtCl₆) and particularly Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are the most extensively used industrial catalysts for hydrosilylation. smolecule.comnih.govmcmaster.ca They exhibit exceptional activity at very low concentrations. smolecule.com The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by olefin insertion and reductive elimination of the final product. smolecule.com
Heterogeneous Catalysts : To address the cost and potential product contamination associated with homogeneous catalysts, heterogeneous platinum catalysts have been developed. nih.gov These often involve immobilizing platinum on a solid support. For instance, SiliaCat Pt(0), a platinum-based heterogeneous catalyst, has demonstrated high conversion rates in the synthesis of the chloro(dimethyl)octylsilane precursor. More advanced systems include single-atom catalysts (SACs), where individual platinum atoms are decorated on supports like alumina (B75360) nanorods, showing high efficiency and anti-Markovnikov selectivity for the hydrosilylation of olefins like 1-octene. nih.gov
Hydrolytic and Non-hydrolytic Routes
Precursor Compounds and their Chemical Transformations in Synthesis
The synthesis of this compound relies on a few key precursor compounds that undergo specific chemical transformations.
1-Octene (CH₃(CH₂)₅CH=CH₂) : This linear alpha-olefin serves as the source for the n-octyl group. During hydrosilylation, its terminal carbon-carbon double bond is the site of reaction.
Chlorodimethylsilane (B94632) (Cl(CH₃)₂SiH) : This is a common precursor that provides the dimethylsilyl hydride (-Si(CH₃)₂H) functionality. In the platinum-catalyzed hydrosilylation reaction, the silicon-hydride bond adds across the double bond of 1-octene. This transformation results in the formation of Chloro(dimethyl)octylsilane (CH₃(CH₂)₇Si(CH₃)₂Cl) , the key intermediate. The reaction is highly selective for the terminal carbon, leading to the desired linear octyl chain attached to the silicon (anti-Markovnikov addition). nih.gov
Methanol (CH₃OH) : Methanol is used in the final step to convert the intermediate chloro(dimethyl)octylsilane into this compound. This chemical transformation is a nucleophilic substitution reaction (alcoholysis). The methoxy group from methanol displaces the chlorine atom on the silicon center, yielding the final product and hydrogen chloride (HCl) as a byproduct. An alternative, though less detailed in the provided context, involves reacting 1-octene and methylmagnesium hydride, followed by a reaction with methanol.
Optimization of Reaction Conditions for Enhanced Synthetic Yield and Purity
To maximize the efficiency of the synthesis and the purity of the final product, reaction conditions for the primary hydrosilylation step are carefully controlled.
Temperature : The temperature of the hydrosilylation reaction is a critical parameter. An optimal temperature range of 60–75 °C is often employed. Operating within this range provides a balance between a sufficient reaction rate and the suppression of undesirable side reactions. Higher temperatures can promote the isomerization of 1-octene to internal olefins, which would lead to branched silane isomers and reduce the purity of the desired linear product.
Solvent : Many modern hydrosilylation processes are conducted under solvent-free conditions. This approach offers significant advantages, aligning with the principles of green chemistry by reducing solvent waste and simplifying product purification. The reaction between liquid 1-octene and chlorodimethylsilane proceeds efficiently in the neat mixture when catalyzed. nih.gov
Catalyst Selection : The choice of catalyst impacts both the rate and efficiency of the synthesis. While traditional homogeneous catalysts like Karstedt's are highly effective, heterogeneous catalysts like SiliaCat Pt(0) offer easier removal from the product mixture. smolecule.com Recent research on single-atom platinum catalysts on ceria or alumina supports aims to combine high activity with the benefits of a recyclable heterogeneous system. nih.govrsc.org
Interactive Data Table: Optimization of Hydrosilylation for Chloro(dimethyl)octylsilane Synthesis This table summarizes typical reaction conditions for the synthesis of the key precursor to this compound.
| Parameter | Value/Condition | Rationale / Notes | Reference |
| Precursor 1 | 1-Octene | Source of the linear octyl group. | |
| Precursor 2 | Chlorodimethylsilane | Provides the dimethylsilyl hydride group. | |
| Catalyst | Platinum-based (e.g., SiliaCat Pt(0)) | High activity and selectivity for hydrosilylation. | |
| Catalyst Loading | 0.025 mol% | Optimal balance of reaction rate and economic viability. | |
| Temperature | 60 - 75 °C | Maximizes yield by minimizing olefin isomerization. | |
| Solvent | Solvent-free | Green chemistry advantage; simplifies purification. | |
| Reaction Time | ~2 hours | Time to achieve full conversion at optimal conditions. | |
| Yield | >85% | High yield is achievable with controlled conditions. |
Reaction Mechanisms and Interfacial Chemistry of Methoxy Dimethyl Octylsilane
Hydrolysis and Condensation Reactions of the Methoxy (B1213986) Functional Group
The reactivity of methoxy(dimethyl)octylsilane is centered around its methoxy group, which readily undergoes hydrolysis and condensation reactions. scbt.comevitachem.com These processes are fundamental to its function as a surface modifying agent and for the formation of siloxane networks.
Mechanistic Pathways of Silane (B1218182) Hydrolysis: Nucleophilic Attack at Silicon
The hydrolysis of this compound is initiated by a nucleophilic attack on the silicon atom. In aqueous environments, water molecules act as nucleophiles, targeting the electron-deficient silicon center. This process is often catalyzed by acids or bases. ingentaconnect.com
Under basic conditions, the hydroxide (B78521) anion (OH-), a stronger nucleophile than water, attacks the silicon atom. ingentaconnect.comnih.gov This leads to a pentacoordinate intermediate, which then rearranges to displace the methoxy group, forming a silanol (B1196071) (Si-OH) and a methoxide (B1231860) anion. The proposed reaction mechanism is a bimolecular nucleophilic substitution (SN2-Si), which can proceed through a pentacoordinate or hexacoordinate transition state. nih.gov
In acidic media, the reaction is thought to proceed via protonation of the methoxy group, making it a better leaving group (methanol). nih.gov Subsequently, a water molecule attacks the silicon atom.
Formation of Silanol Intermediates and Subsequent Condensation to Siloxane Bonds
Following hydrolysis, the resulting dimethyl(octyl)silanol intermediates are reactive and can undergo condensation reactions. scbt.com Two silanol groups can react with each other to form a siloxane bond (Si-O-Si) and a molecule of water. Alternatively, a silanol group can react with an unhydrolyzed methoxy group on another silane molecule, releasing methanol (B129727). semi.ac.cn This polymerization process leads to the formation of oligomeric and polymeric siloxane networks.
Hydrolysis: CH₃(CH₂)₇Si(CH₃)₂OCH₃ + H₂O → CH₃(CH₂)₇Si(CH₃)₂OH + CH₃OH
Condensation (Water elimination): 2 CH₃(CH₂)₇Si(CH₃)₂OH → CH₃(CH₂)₇Si(CH₃)₂-O-Si(CH₃)₂(CH₂)₇CH₃ + H₂O
Condensation (Alcohol elimination): CH₃(CH₂)₇Si(CH₃)₂OH + CH₃(CH₂)₇Si(CH₃)₂OCH₃ → CH₃(CH₂)₇Si(CH₃)₂-O-Si(CH₃)₂(CH₂)₇CH₃ + CH₃OH
Influence of Reaction Conditions (pH, Water Content, Temperature) on Hydrolysis/Condensation Kinetics
The rates of hydrolysis and condensation of this compound are significantly influenced by several reaction conditions:
pH: Both hydrolysis and condensation are catalyzed by acids and bases. ingentaconnect.com Generally, the rates are slowest near a neutral pH of 7 and increase at both lower and higher pH values. researchgate.net In acidic conditions (pH ~4), the rate of hydrolysis is typically faster than the rate of condensation, which helps to minimize the self-condensation of silanols in solution. researchgate.net In alkaline media, condensation is generally faster. nih.gov
Water Content: The presence of water is essential for hydrolysis to occur. The rate of hydrolysis is dependent on the concentration of water. However, excess water can lead to the formation of bulk gels rather than surface films. In many applications, the reaction is carried out in a non-aqueous solvent with a controlled amount of water. semi.ac.cn
Temperature: Increasing the reaction temperature generally accelerates the rates of both hydrolysis and condensation. For instance, the silanization of porous silicon with this compound is often carried out at elevated temperatures (e.g., 120°C) to drive the reaction to completion. nih.gov Similarly, heat treatment is often required to stabilize the grafted silane layer on surfaces like alumina (B75360). ntnu.no
Steric and Electronic Effects on Reactivity of Alkoxysilanes
The reactivity of alkoxysilanes, including this compound, is governed by both steric and electronic factors. ingentaconnect.comresearchgate.net
Steric Effects: The size of the alkyl and alkoxy groups attached to the silicon atom can hinder the approach of the nucleophile. escholarship.orghydrophobe.org For this compound, the two methyl groups are relatively small, but the long octyl chain can impart some steric hindrance compared to smaller alkylsilanes. Generally, the rate of hydrolysis decreases as the size of the alkoxy group increases (methoxy > ethoxy > propoxy). researchgate.net The bulky octyl group can also slow down nucleophilic substitution reactions.
Electronic Effects: The electronegativity of the substituents on the silicon atom influences its electrophilicity. Electron-withdrawing groups increase the positive partial charge on the silicon, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. ingentaconnect.com The alkyl groups (dimethyl and octyl) in this compound are electron-donating, which slightly reduces the reactivity of the silicon center compared to silanes with more electronegative substituents. nih.gov Computational studies have indicated that for some silane reactions, the steric effect can be more dominant than the electronic effect in determining reactivity. nih.gov
Surface Functionalization and Covalent Grafting Mechanisms
This compound is widely used for the surface modification of various materials. The process, known as silanization, involves the covalent attachment of the dimethyl(octyl)silyl group to a surface, altering its chemical and physical properties.
Silanization of Hydroxylated Substrates (e.g., Porous Silicon, Alumina, Clay Minerals, Silica)
The key requirement for the successful grafting of this compound is the presence of hydroxyl (-OH) groups on the substrate surface. mdpi.com These hydroxyl groups serve as reactive sites for the silane to anchor.
The mechanism of silanization on a hydroxylated surface generally involves the following steps:
Hydrolysis: The methoxy group of the silane hydrolyzes to a silanol group, as described in section 3.1.1. This step is often performed in a solution containing the silane and a small amount of water.
Physisorption: The hydrolyzed silane molecules (silanols) adsorb onto the substrate surface, forming hydrogen bonds with the surface hydroxyl groups. semi.ac.cn
Condensation: Covalent bonds are formed between the silanol groups of the silane and the hydroxyl groups of the substrate, releasing a molecule of water. This step is often promoted by heating (curing). gelest.com Adjacent silanol molecules on the surface can also co-condense to form a cross-linked siloxane network. semi.ac.cn
Examples of Substrate Silanization:
Porous Silicon: Partially oxidized porous silicon, which has a surface rich in Si-OH groups, can be functionalized with this compound. nih.govarvojournals.org This process is typically carried out in a solvent like anhydrous toluene (B28343) at elevated temperatures to graft the hydrophobic octyl chains onto the porous silica (B1680970) surface. nih.gov The resulting material exhibits increased hydrophobicity.
Alumina: The surface of alumina (Al₂O₃) contains aluminol (Al-OH) groups. This compound can react with these groups to form stable Al-O-Si bonds, rendering the surface hydrophobic. ntnu.no This modification can be used to alter the properties of alumina as a catalyst support. ntnu.no
Clay Minerals: Clay minerals, such as montmorillonite (B579905) and kaolinite, are aluminosilicates with hydroxyl groups on their surfaces and edges. mdpi.comappliedmineralogy.com These sites are reactive towards silanes. The grafting of organosilanes can modify the surface properties of clays (B1170129), for instance, by increasing their hydrophobicity for applications in nanocomposites or as adsorbents. appliedmineralogy.comresearchgate.net Studies have shown that the broken edges of clay minerals are often the most reactive sites for silane grafting. appliedmineralogy.com
Silica: Silica (SiO₂) is a classic substrate for silanization due to the abundance of silanol (Si-OH) groups on its surface. semi.ac.cngoogle.com this compound can be used to create a hydrophobic monolayer on silica surfaces, which is relevant for applications such as chromatography, coatings, and nanoparticle modification. google.com The reaction involves the condensation of the silane's silanol group with the surface silanols of the silica. semi.ac.cn
Table of Silanization Parameters for Different Substrates:
| Substrate | Reaction Conditions | Purpose of Functionalization |
| Porous Silicon | 8.3 mmol of silane per gram of pSi in anhydrous toluene, heated at 120°C overnight under nitrogen. nih.gov | Covalent grafting of hydrophobic alkyl chains. nih.gov |
| Alumina | Impregnation followed by heat treatment. ntnu.no | To create a hydrophobic catalyst support. ntnu.no |
| Clay Minerals | Reaction in various solvents at different temperatures (e.g., 30-90°C). researchgate.net | To modify surface properties for use as adsorbents or in composites. appliedmineralogy.comresearchgate.net |
| Silica Nanoparticles | Stirring in a dispersion medium (e.g., γ-butyrolactone) at room temperature for an extended period (e.g., 48 hours). google.com | To produce surface-modified hydrophobic nanoparticles. google.com |
Formation of Si-O-Surface Linkages
The fundamental reaction mechanism for the attachment of this compound to a surface involves the formation of a covalent silicon-oxygen-surface (Si-O-Surface) bond. This process, known as silanization, primarily occurs on substrates that possess surface hydroxyl (-OH) groups, such as glass, mica, and various metal oxides. chemeurope.comethz.ch The methoxy group (-OCH₃) of the silane is a hydrolyzable group that reacts with the surface hydroxyls. chemeurope.comshinetsusilicone-global.com
The reaction proceeds through a substitution mechanism where the surface hydroxyl group attacks the silicon atom of the silane. This leads to the displacement of the methoxy group, which then forms methanol as a byproduct, and the creation of a stable, covalent Si-O-Surface linkage. chemeurope.comethz.ch The formation of this bond is the primary driving force for the reaction under dry, aprotic conditions. gelest.com
Surface-OH + CH₃O-Si(CH₃)₂C₈H₁₇ → Surface-O-Si(CH₃)₂C₈H₁₇ + CH₃OH
In many practical applications, the reaction is carried out in the presence of water, either intentionally added or adsorbed on the substrate surface. In such cases, the this compound first undergoes hydrolysis to form a reactive silanol intermediate, dimethyl(octyl)silanol (HO-Si(CH₃)₂C₈H₁₇). ethz.chgelest.com This silanol then condenses with the surface hydroxyl groups, eliminating a molecule of water to form the Si-O-Surface bond. ethz.ch
Surface-OH + HO-Si(CH₃)₂C₈H₁₇ → Surface-O-Si(CH₃)₂C₈H₁₇ + H₂O
The efficiency of this grafting process can be influenced by several factors, including the reactivity of the silane, the concentration of surface hydroxyl groups, and the reaction conditions such as temperature and the presence of catalysts. shinetsusilicone-global.comntnu.no
Role of Surface Hydroxyl Groups (Terminal vs. Vicinal) in Silanization
The density and type of hydroxyl groups on a substrate's surface are critical factors in the silanization process with this compound. Hydroxyl groups on silica surfaces can be categorized primarily as isolated (or terminal) and vicinal (or geminal). Isolated hydroxyls are single Si-OH groups, while vicinal hydroxyls are closely spaced pairs of Si-OH groups on the surface.
The reaction of this compound can occur with both types of hydroxyl groups. However, the spatial arrangement and accessibility of these groups can influence the grafting density and the structure of the resulting organic layer. While a high density of surface hydroxyls is generally favorable for achieving a high degree of surface coverage, the actual coverage is often less than theoretically calculated. For instance, a high surface area fumed silica may have approximately 4.4-4.6 hydroxyl groups per square nanometer, but monolayer depositions of silanes often result in only about 10% of the calculated requirement for full coverage. gelest.com
The classical model of silanization suggests that silanes react with surface hydroxyls to form a covalently bound layer. ethz.ch However, steric hindrance from the bulky octyl chains of neighboring grafted molecules can limit the accessibility to all available hydroxyl groups. This suggests that not all hydroxyl groups on a surface may be reactive towards this compound, particularly in densely packed regions.
A more recent model proposes that the self-assembled monolayer (SAM) is held together primarily by Si-O-Si linkages between the silane molecules themselves, with only a few terminal silane molecules directly attached to the surface hydroxyls. ethz.ch This implies that the initial reaction with surface hydroxyls serves as an anchoring point for the subsequent polymerization of the silane molecules on the surface.
Impact of Substrate Porosity and Surface Area on Grafting Efficiency
The porosity and surface area of the substrate play a significant role in the efficiency of grafting with this compound. A higher surface area generally provides more sites for the silanization reaction to occur, potentially leading to a higher loading of the silane on the substrate. gelest.com
For porous materials like porous silicon (pSi) and mesoporous silica (e.g., SBA-15), the internal pore structure offers a vastly increased surface area compared to non-porous substrates. nih.gov This allows for a greater amount of this compound to be grafted, which is particularly advantageous for applications requiring a high degree of surface modification, such as drug delivery or chromatography. nih.gov
However, the size of the pores relative to the size of the this compound molecule is a critical factor. researchgate.net If the pores are too small, the diffusion of the silane molecules into the porous network can be hindered, leading to incomplete or non-uniform grafting. The accessibility of the internal surface is crucial for achieving high grafting efficiency. researchgate.net
Studies have shown that after functionalization with organic groups, the measured surface area and total pore volume of porous substrates decrease. nih.gov This decrease is attributed to the presence of the covalently attached octyl chains filling the inner pore channels. For example, in the modification of porous silicon microparticles, the grafting of this compound led to a reduction in both surface area and pore volume. nih.gov This observation confirms that the silane molecules have successfully penetrated and reacted with the internal surfaces of the porous structure.
Oligomerization and Polymerization on Surfaces vs. Intermolecular Polymerization
While the primary reaction of this compound is the formation of a covalent bond with the surface, subsequent reactions can lead to the formation of oligomers and polymers on the substrate. This can occur through two main pathways: polymerization on the surface and intermolecular polymerization in solution.
Polymerization on Surfaces: After the initial grafting of this compound molecules to the surface, unreacted methoxy groups or newly formed silanol groups can react with adjacent grafted silane molecules. This results in the formation of siloxane (Si-O-Si) bonds between the silane molecules, creating a cross-linked network on the surface. ethz.chntnu.no This surface polymerization can lead to the formation of a more robust and stable coating. Infrared spectroscopy has been used to identify the presence of Si-O-Si bonds in silane layers, supporting the model of surface polymerization. ntnu.no The extent of this polymerization can be influenced by factors such as the presence of water, temperature, and the density of grafted silanes.
Intermolecular Polymerization in Solution: In the presence of water, this compound can undergo hydrolysis in the bulk solution to form dimethyl(octyl)silanol. These silanol molecules can then undergo intermolecular condensation to form oligomers or even small polymers in the solution phase before they attach to the surface. These pre-formed oligomers can then react with the surface hydroxyl groups. This process can lead to the deposition of a thicker, and potentially less uniform, layer on the substrate compared to the direct grafting of individual molecules.
The balance between surface polymerization and intermolecular polymerization in solution depends on the reaction conditions. Anhydrous conditions tend to favor direct grafting and subsequent surface polymerization, leading to the formation of a self-assembled monolayer (SAM). ethz.ch In contrast, the presence of excess water can promote intermolecular polymerization in the solution, which can result in the deposition of a thicker, polymeric film.
Mechanism of Hydrophobicity Induction via Alkyl Chain Grafting
The primary mechanism by which the grafting of this compound induces hydrophobicity on a surface is through the introduction of the nonpolar octyl (C8) alkyl chains. nih.govresearchgate.net These hydrocarbon chains are inherently water-repellent. When a substrate is coated with a layer of this compound, the surface energy is lowered, causing water to bead up and form a high contact angle, a characteristic of a hydrophobic surface. researchgate.net
The length of the alkyl chain is a crucial factor in determining the degree of hydrophobicity. Longer alkyl chains, such as the octyl group, are generally more effective at creating a hydrophobic surface compared to shorter chains like methyl groups. researchgate.net Studies comparing octyl-functionalized nanoparticles with methyl-functionalized ones have shown that the former are highly hydrophobic, while the latter can remain hydrophilic. researchgate.net
The density and arrangement of the grafted alkyl chains also play a significant role. A dense, well-ordered layer of octyl chains can create a more effective barrier to water, leading to higher hydrophobicity. The conformational flexibility of the octyl chains allows them to pack efficiently on the surface, further enhancing the water-repellent properties. Molecular dynamics simulations have indicated that longer alkyl chains tend to adopt lower tilt angles, which contributes to a more ordered and hydrophobic surface.
Reaction Pathways in Solution-Phase Systems and Sol-Gel Processing
This compound as a Component in Sol-Gel Derived Coatings and Materials
This compound can be utilized as a co-precursor in sol-gel processing to create hybrid organic-inorganic materials and coatings with tailored properties. google.combiosynth.com The sol-gel process typically involves the hydrolysis and condensation of metal alkoxides, such as tetraethoxysilane (TEOS), to form a three-dimensional network. mdpi.commdpi.com
When this compound is incorporated into a sol-gel formulation, its methoxy group can participate in the hydrolysis and condensation reactions alongside the other alkoxide precursors. gmidental.com The dimethylsilyl group of this compound has only one hydrolyzable methoxy group, meaning it acts as a network terminator. The non-hydrolyzable octyl group, being organic and hydrophobic, becomes integrated into the final inorganic silica network. gmidental.com
The incorporation of the octyl chains imparts a hydrophobic character to the resulting sol-gel material. gmidental.com The degree of hydrophobicity can be controlled by adjusting the molar ratio of this compound to other precursors like TEOS. gmidental.com This approach allows for the fine-tuning of the surface properties of the final coating, from hydrophilic to highly hydrophobic.
In a typical sol-gel process involving this compound, the precursors are mixed in a solvent, often an alcohol, with water and a catalyst (acidic or basic). google.commdpi.com The catalyst facilitates the hydrolysis of the alkoxide groups to form silanols. These silanols then undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of a sol, which is a colloidal suspension of solid particles in a liquid. As the condensation reactions continue, the sol transitions into a gel, which is a continuous solid network with entrapped liquid. Subsequent drying and curing steps remove the solvent and complete the formation of the solid material or coating.
The use of this compound in sol-gel coatings can improve properties such as adhesion to metal substrates through the formation of silicon-oxygen-metal bonds and can enhance the stability of the coating. google.com These hybrid coatings find applications as protective layers, anti-corrosion coatings, and in the creation of functional surfaces with specific wettability characteristics. google.comnih.gov
Cross-linking Reactions and Network Formation in Polymer Matrices
This compound serves as a reactive coupling agent and cross-linker in polymer matrices, where it can significantly enhance material properties by forming robust, three-dimensional networks. The primary mechanism relies on the reactivity of its methoxy group, which enables covalent bonding and network formation through a two-step hydrolysis and condensation process. scbt.comspecialchem.com
Once formed, these silanol intermediates can undergo condensation reactions. There are two primary pathways for this:
Self-condensation: Two silanol molecules react with each other to form a stable siloxane bond (Si–O–Si), releasing a molecule of water. Repeated condensation reactions lead to the formation of a cross-linked polysiloxane network. scbt.comspecialchem.com
Co-condensation: The silanol group reacts with a hydroxyl group (–OH) present on the surface of an inorganic filler or along a polymer backbone. This creates a durable covalent bond between the silane and the polymer matrix. specialchem.com
The long, hydrophobic octyl chain of this compound enhances its compatibility with organic polymer matrices, facilitating better dispersion and interfacial adhesion before the cross-linking reactions occur. scbt.com The resulting siloxane bridges (Si-O-Si) are less rigid than the carbon-carbon (C-C) bonds created by other cross-linking methods, which can impart greater flexibility to the final material. specialchem.com The formation of this interconnected network structure leads to significant improvements in the polymer's mechanical strength, thermal stability, and chemical resistance. scbt.comspecialchem.com
| Step | Reaction Description | Key Reactants | Primary Product |
|---|---|---|---|
| 1. Hydrolysis | The methoxy group (CH₃O–Si) reacts with water (H₂O), leading to the formation of a reactive silanol group (HO–Si) and methanol (CH₃OH) as a byproduct. | This compound, Water | Octyl(dimethyl)silanol |
| 2. Condensation | Two silanol groups react to form a stable siloxane bond (Si–O–Si), releasing a water molecule. This step creates the cross-links that form the network. | Octyl(dimethyl)silanol | Polysiloxane Network |
| Property | Effect of Cross-linking | Underlying Mechanism |
|---|---|---|
| Tensile Strength | Increased | The 3D covalent network resists deformation under stress. specialchem.com |
| Thermal Stability | Increased | The strong covalent siloxane bonds provide structural stability at higher temperatures. scbt.com |
| Chemical Resistance | Increased | The dense, cross-linked network limits the penetration of solvents and chemicals. scbt.com |
| Flexibility | Maintained or Improved | Siloxane (Si-O-Si) bridges are less rigid than C-C cross-links, imparting flexibility. specialchem.com |
Self-Assembly Processes Involving this compound
This compound is widely utilized in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on the surface of a substrate. uni-bayreuth.de These monolayers are created through the chemisorption of the silane from either a solution or vapor phase onto a hydroxylated surface, such as silicon oxide (SiO₂), glass, or certain metal oxides. diva-portal.orgresearchgate.net
The self-assembly mechanism is driven by the reaction between the methoxy headgroup of the silane and the surface hydroxyl (–OH) groups. This process involves the hydrolysis of the methoxy group to a silanol, which then condenses with a surface hydroxyl group to form a strong, covalent silicon-oxygen-substrate bond. researchgate.net This robust covalent linkage provides high stability to the resulting monolayer.
Following the anchoring of the headgroup, the long octyl chains (C₈H₁₇) orient themselves away from the substrate. Van der Waals forces between adjacent alkyl chains promote dense packing, leading to a well-ordered, quasi-crystalline structure. diva-portal.orgmdpi.com The result is a surface whose properties are dictated by the exposed terminal groups of the molecules—in this case, the methyl groups at the end of the octyl chains.
SAMs formed from this compound render the substrate surface highly hydrophobic (water-repellent). uni-bayreuth.de The dense layer of nonpolar alkyl chains effectively shields the underlying hydrophilic substrate, dramatically increasing the water contact angle (WCA). Research has shown that surfaces modified with octylsilanes can achieve high water contact angles, indicating low surface energy and hydrophobicity. researchgate.net The degree of hydrophobicity can be precisely controlled and is a key characteristic verified by contact angle measurements. uni-bayreuth.de
| Silane Type | Substrate | Reported Water Contact Angle (θ) | Indicated Surface Property |
|---|---|---|---|
| This compound (MDOS) | Unspecified | Forms hydrophobic SAMs, degree verified by static WCA. uni-bayreuth.de | Hydrophobic |
| Octylsilane (general) | Glass | ~107° | Hydrophobic researchgate.net |
| Trimethoxyoctylsilane (TMOS) | Silicon | ~100° (vapor deposited) | Hydrophobic nih.gov |
Advanced Characterization Techniques for Research on Methoxy Dimethyl Octylsilane
Spectroscopic Analysis for Chemical Structure and Bond Identification
Spectroscopic techniques are fundamental to the study of Methoxy(dimethyl)octylsilane, providing detailed insights into its atomic composition, bond structure, and reactive transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) in Characterizing Silane (B1218182) Reactivity and Bond Formation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound and for monitoring its chemical reactions, such as hydrolysis and condensation.
¹H NMR: Proton NMR provides quantitative information on the different hydrogen environments within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the methoxy (B1213986) group (–OCH₃), the two methyl groups attached directly to the silicon atom (Si–CH₃), and the various methylene (B1212753) (–CH₂–) and methyl (–CH₃) groups of the octyl chain. During hydrolysis and condensation reactions, the intensity of the methoxy proton signal (typically around 3.5 ppm) decreases, providing a method to monitor the reaction's progression researchgate.net.
¹³C NMR: Carbon-13 NMR is used to identify all unique carbon environments in the molecule. For this compound, separate peaks would be observed for the methoxy carbon, the Si-methyl carbons, and each of the eight carbons in the octyl chain. The chemical shift of each carbon is influenced by its proximity to the electronegative oxygen and silicon atoms, allowing for a complete structural map of the molecule's carbon backbone docbrown.info.
²⁹Si NMR: Silicon-29 NMR is uniquely suited to studying the reactivity at the silicon center. In its monomeric form, this compound exhibits a characteristic ²⁹Si chemical shift. Upon reaction with a hydroxylated surface or through self-condensation, new Si-O-Substrate or Si-O-Si (siloxane) bonds are formed. This change in the silicon's coordination environment leads to a predictable shift in the ²⁹Si NMR spectrum. The formation of different siloxane structures, often denoted as T-structures (T¹, T², T³), can be identified and quantified, offering direct evidence of bond formation and the degree of cross-linking on a surface or within a network researchgate.net.
Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Functional Group Changes and Surface Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for identifying functional groups and observing their transformation during the surface modification process with this compound. By analyzing the absorption of infrared radiation, specific vibrational modes of chemical bonds can be detected.
When this compound is grafted onto a surface like γ-alumina, FTIR can confirm the presence of the alkyl chains through characteristic C-H stretching and bending vibrations. For instance, strong bands for the antisymmetric and symmetric stretching of methylene (CH₂) appear around 2923 cm⁻¹ and 2853 cm⁻¹, respectively. ntnu.no Weaker features for the corresponding modes of methyl (CH₃) are also present. ntnu.no A peak assigned to the symmetric bending mode in a Si-CH₃ group is observed at approximately 1252 cm⁻¹. ntnu.no
FTIR is also highly effective at monitoring the reaction. The successful grafting and condensation of the silane are confirmed by the appearance of a broad, strong band in the 1050-1100 cm⁻¹ region, which is assigned to the formation of Si-O-Si bonds. ntnu.no This allows for qualitative assessment of the surface functionalization. ntnu.no
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~2960 & ~2875 | Antisymmetric & Symmetric C-H stretch (Methyl) | Confirms presence of methyl groups ntnu.no |
| ~2923 & ~2853 | Antisymmetric & Symmetric C-H stretch (Methylene) | Confirms presence of octyl chain ntnu.no |
| ~1466 | Methylene (CH₂) bending | Confirms presence of octyl chain ntnu.no |
| ~1252 | Symmetric CH₃ bending in Si-CH₃ | Confirms presence of dimethylsilyl group ntnu.no |
| 1050-1100 | Si-O-Si stretching | Indicates condensation and formation of siloxane bonds ntnu.no |
Mass Spectrometry (MS) for Reaction Product Identification and Quantification
Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, making it invaluable for confirming the molecular weight of this compound and identifying its reaction products. The molecular weight of this compound is 202.41 g/mol , which would correspond to a primary peak in the mass spectrum. sigmaaldrich.com
The fragmentation pattern observed in MS provides structural information. Common fragments would result from the cleavage of the molecule's weakest bonds, such as the loss of a methyl group (M-15) or a methoxy group (M-31). Analysis of these fragments helps to confirm the molecule's identity.
Furthermore, MS is essential for identifying reaction byproducts. For example, during the hydrolysis and condensation of this compound on a surface, methanol (B129727) is released. This can be detected and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net In studies involving materials functionalized with this silane, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to quantify substances loaded into or released from the modified material, confirming the system's performance. nih.gov When coupled with thermogravimetric analysis (TGA-MS), it can be used to analyze the gases evolved during combustion, confirming the successful grafting of the silane onto a support material. ntnu.no
Microstructural and Morphological Characterization of Modified Materials
Modifying materials with this compound alters their surface and bulk properties. Characterizing these microstructural and morphological changes is key to understanding the functional impact of the silane treatment.
Transmission Electron Microscopy (TEM) for Nanofiller Dispersion in Composites
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology and dispersion of nanofillers within a composite material. When nanoparticles, such as silica (B1680970), are incorporated into a polymer matrix, they tend to agglomerate due to their high surface energy. Surface modification of these nanoparticles with a coupling agent like this compound is performed to improve their compatibility with the polymer, thereby enhancing their dispersion.
In a study investigating silica nanoparticles in a poly(methyl methacrylate) (PMMA) matrix, TEM was used to visualize the dispersion state. tandfonline.com The research found that silica nanoparticles modified with an octyl silane were well-dispersed, exhibiting few clusters within the polymer. tandfonline.com In contrast, nanoparticles with other surface modifications showed more significant clustering. tandfonline.com This direct visual evidence from TEM confirms that functionalization with an octyl-chain silane effectively compatibilizes the filler with the matrix, leading to improved dispersion, which is critical for enhancing the macroscopic properties of the nanocomposite. tandfonline.comresearchgate.net
Analysis of Surface Area and Pore Volume (e.g., BET) in Functionalized Porous Materials
The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a material through gas sorption analysis. It is also used to calculate pore volume and pore size distribution, providing critical data on the texture of porous materials. catalysis.blog When a porous material is functionalized with this compound, the silane molecules attach to the internal and external surfaces, leading to measurable changes in these textural properties.
Studies on the functionalization of porous materials like porous silicon (pSi) and γ-alumina demonstrate this effect clearly. The covalent grafting of this compound onto the pore walls occupies physical space, resulting in a decrease in the specific surface area and total pore volume. ntnu.nonih.gov For example, after modifying porous silica (pSiO₂) with the silane, its specific surface area was observed to decrease from 490 m²/g to 230 m²/g, while the total pore volume dropped from 0.74 cm³/g to 0.34 cm³/g. nih.gov Similarly, grafting the silane onto γ-alumina can lead to a reduction in pore volume and a narrowing of the average pore diameter. ntnu.no These findings confirm that the silane successfully coats the porous structure.
| Material | State | Specific Surface Area (SBET) (m²/g) | Total Pore Volume (VT) (cm³/g) | Source |
|---|---|---|---|---|
| Porous Silica (pSiO₂) | Unmodified | 490 | 0.74 | nih.gov |
| Functionalized (pSiO₂-C8) | 230 | 0.34 | ||
| γ-Alumina | Unmodified | 127 | 0.44 | ntnu.no |
| Functionalized | 134* | 0.39 |
Note: In this specific study, the surface area showed a slight increase, which the authors attributed to a surface roughening effect from the grafting process, while the pore volume still decreased as expected. ntnu.no
Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Stability of Functionalized Materials
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.cometamu.edu In the context of materials functionalized with this compound, TGA provides critical quantitative insights into both the amount of silane successfully grafted onto a substrate and the thermal stability of the resulting modified material. nsf.govresearchgate.net The analysis involves heating the functionalized material at a constant rate and recording the mass loss that occurs as the organic components, such as the octyl chains from the silane, decompose and volatilize. openaccessjournals.comresearchgate.net
Detailed Research Findings
Research on silica nanoparticles modified with various organosilanes demonstrates the utility of TGA in quantifying surface modification. researchgate.net The TGA curve of a modified material typically shows distinct stages of weight loss. For silica-based materials, an initial weight loss below 200°C is generally attributed to the desorption of physically adsorbed water or solvents. researchgate.netresearchgate.net The subsequent, more significant weight loss at higher temperatures (e.g., 200°C to 650°C) corresponds to the thermal decomposition of the covalently grafted organic moieties. researchgate.net By comparing the TGA thermogram of the functionalized material to that of the unmodified substrate, the mass loss due to the grafted silane can be precisely determined. rsc.org
This mass loss percentage is then used to calculate the grafting density (σ), which is the number of silane molecules anchored per unit of surface area (typically expressed as molecules/nm²). nsf.govnih.gov The calculation requires the weight loss percentage attributable to the silane (Δm), the molecular weight of the silane, and the specific surface area of the substrate material (often determined by BET analysis). nsf.govresearchgate.net
The general equation to determine the molar percentage of grafted silane (Ms) is: Ms (%) = (Δm * Mw_NMs) / (r_a/s * Mw_silane * (100 - Δm)) ...where Δm is the weight loss from TGA, Mw_NMs and Mw_silane are the molecular weights of the nanomaterial subunit (e.g., SiO₂) and the silane, respectively, and r_a/s is the molecular weight ratio of the decomposed alkyl chain to the entire silane molecule. researchgate.net
From the molar percentage, the grafting density (σ) can be calculated. researchgate.net Studies have shown a linear relationship between silane grafting density and resulting surface properties. nsf.govresearchgate.net
The following table illustrates typical data obtained from TGA for calculating the grafting density of this compound on silica nanoparticles.
Table 1: TGA Data for Calculating Grafting Density of this compound on Silica Nanoparticles
| Sample ID | Substrate Surface Area (m²/g) | TGA Weight Loss (200-650°C) (%) | Calculated Grafting Density (molecules/nm²) | Reference |
|---|---|---|---|---|
| Octyl-Silica-1 | 200 | 4.5 | 1.35 | nsf.gov, researchgate.net |
| Octyl-Silica-2 | 200 | 6.8 | 2.09 | nsf.gov, researchgate.net |
| Octyl-Silica-3 | 200 | 9.0 | 2.84 | nsf.gov, researchgate.net |
Note: Grafting density values are calculated based on principles and methodologies described in the referenced literature. The weight loss is assumed to be solely from the decomposition of the grafted octyl groups.
Furthermore, TGA is instrumental in assessing the thermal stability of the functionalized materials. The onset temperature of decomposition for the grafted organic layer serves as a key indicator of the material's ability to withstand high temperatures. Research indicates that octyl-modified silica films can maintain their properties up to approximately 300°C. The thermal decomposition of alkyl chains grafted on silica surfaces typically occurs in a range from 200°C to 650°C. researchgate.net This provides a working temperature range for applications involving these modified materials.
Table 2: Thermal Stability of Silane-Functionalized Silica via TGA
| Material | Onset Decomposition Temperature (°C) | Major Decomposition Range (°C) | Key Finding | Reference |
|---|---|---|---|---|
| Unmodified Silica | >700°C (for dehydroxylation) | N/A (for organic decomposition) | Baseline for comparison. | researchgate.net |
| Propyl-Functionalized Silica | ~200°C | 200-600°C | Shorter chains may have slightly lower thermal stability. | nsf.gov, researchgate.net |
| Octyl-Functionalized Silica | ~220°C | 220-650°C | Octyl chains provide robust thermal resistance. | , researchgate.net |
| Octadecyl-Functionalized Silica | ~250°C | 250-650°C | Longer alkyl chains can further enhance thermal stability. | nsf.gov |
Note: Temperatures are representative values derived from typical TGA curves for alkylsilane-modified silica as reported in the literature.
Applications of Methoxy Dimethyl Octylsilane in Advanced Materials Science and Engineering
Surface Modification for Tailored Material Performance
Methoxy(dimethyl)octylsilane is highly effective in creating water-repellent surfaces. The long, non-polar octyl chain is a hydrophobic entity that, when grafted onto a surface, creates a non-polar interphase that shields the underlying polar material from interaction with water. gelest.com This modification is crucial for protecting materials from moisture-induced degradation. gelest.com The mechanism involves the hydrolysis of the methoxy (B1213986) group to a reactive silanol (B1196071), which then condenses with hydroxyl groups present on the substrate, covalently bonding the hydrophobic octyl chain to the surface. scbt.com
Research has demonstrated its use in rendering various materials hydrophobic:
Textiles: Thin films of this compound have been deposited on polyester (B1180765) and lyocell fabrics using plasma-enhanced chemical vapor deposition (PECVD) to create hydrophobic textile surfaces. ifatcc.org
Metal Oxides: It has been used to modify γ-alumina supports, making them hydrophobic for applications in Fischer-Tropsch synthesis. ntnu.no This treatment can render the support completely hydrophobic, which prohibits impregnation with aqueous solutions. ntnu.no
General Hydrophobicity: The compound is a key component in creating hydrophobic coatings that, while repelling liquid water, maintain a high degree of permeability to water vapor, allowing the material to "breathe" and reducing deterioration at the coating-substrate interface. gelest.com
Table 1: Research Findings on Hydrophobic Surface Modification
| Substrate Material | Modification Method | Key Finding | Reference |
| Polyester/Lyocell | Plasma-Enhanced Chemical Vapor Deposition (PECVD) | Deposition of this compound films successfully created hydrophobic textile surfaces. | ifatcc.org |
| γ-Alumina | Impregnation (Post-catalyst loading) | Resulted in a completely hydrophobic catalyst support, altering its interaction with aqueous solutions. | ntnu.no |
| General Substrates | Coating Application | Creates a non-polar, water-repellent interphase that shields polar surfaces from water. | gelest.com |
Porous silicon (pSi) is a promising material for biomedical applications, including drug delivery, due to its biocompatibility and biodegradability. nih.govmdpi.com However, its surface often requires modification to control degradation rates and optimize drug loading and release. This compound is used as a functionalizing agent for partially oxidized porous silicon (pSiO2). lookchem.comnih.gov
In a key application, pSi microparticles are first partially oxidized in air and then treated with this compound. nih.govescholarship.org The silanization reaction grafts the hydrophobic octyl chains onto the porous silica (B1680970) surface. nih.gov This surface modification is a critical step in preparing the microparticles for loading with therapeutic agents, such as Rapamycin, for sustained intravitreal delivery. nih.gov The functionalization alters the surface properties, which can influence the material's stability and its interaction with biological systems. lookchem.com The process involves dissolving the silane (B1218182) in a solvent like anhydrous toluene (B28343) and reacting it with the pSi microparticles under heat and a nitrogen atmosphere. escholarship.org
Table 2: Functionalization of Porous Silicon with this compound
| Parameter | Description | Reference |
| Starting Material | Porous Silicon (pSi) microparticles | nih.govescholarship.org |
| Pre-treatment | Partial or full thermal oxidation to form porous silica (SiO₂) | nih.govescholarship.org |
| Functionalizing Agent | This compound | lookchem.comnih.govescholarship.org |
| Reaction | Silanization to covalently graft hydrocarbon chains to the porous silica surface. | nih.gov |
| Designation | The resulting material is designated as pSiO₂-C8. | nih.gov |
| Purpose | To modify the surface for applications in drug delivery (e.g., Rapamycin). | nih.gov |
The surfaces of metal oxide nanoparticles are often engineered to improve their compatibility with other materials, control their aggregation, and enhance their functionality for specific applications like catalysis or composites. andreas-brinkmann.netmdpi.com this compound is used to modify these surfaces by reacting with surface hydroxyl groups. mdpi.com
A significant example is the silylation of γ-alumina to create hydrophobic catalyst supports. ntnu.no In studies of Fischer-Tropsch synthesis, γ-alumina was modified with various silanes, including this compound, to investigate the effect of surface hydrophobicity. ntnu.no The modification was found to significantly alter the surface properties, which in turn affects catalyst performance. ntnu.no Similarly, the principles of silanization are applied to other oxide nanoparticles, such as silica, to improve their dispersion in hydrophobic organic media for use in advanced composites. google.com The octyl chain provides steric hindrance and a non-polar interface, preventing the nanoparticles from agglomerating. google.com
This compound is a component in the formulation of protective coatings and thin films designed to enhance the durability and lifespan of various substrates. biosynth.comgoogle.com These coatings provide a barrier against environmental factors like moisture and corrosion. gelest.comgoogle.com
Clay minerals are widely used as fillers in polymer composites and as adsorbents, but their naturally hydrophilic surfaces are often incompatible with hydrophobic polymers. mdpi.comnih.gov Surface modification is essential to create homogeneous and high-performance polymer-clay nanocomposites. mdpi.com
This compound is used for the covalent modification of clay surfaces. mdpi.com The reaction occurs between the silane's methoxy group and the hydroxyl groups present on the surface and broken edges of clay minerals. mdpi.comappliedmineralogy.com This grafting process renders the clay surface more hydrophobic, significantly improving its compatibility and dispersion within a polymer matrix. mdpi.com For expandable clays (B1170129) like montmorillonite (B579905), the silane can access and silylate external surfaces, internal surfaces, and edges, while for non-swelling minerals, the reaction is often focused on the most reactive sites at the broken edges. appliedmineralogy.com This modification is a key step in producing hybrid composites with enhanced mechanical and thermal properties. mdpi.com
Application in Protective Coatings and Thin Films for Enhanced Durability
Role as a Silane Coupling Agent in Composite and Hybrid Materials
A silane coupling agent is a molecule that acts as an interface to create a stable bond between two dissimilar materials, typically an inorganic filler and an organic polymer matrix. this compound functions effectively as such an agent due to its bifunctional nature. scbt.com
The molecule has two key parts:
The Methoxy Group (-OCH₃): This group is hydrolyzable, meaning it reacts with water to form a reactive silanol group (Si-OH). This silanol can then condense with hydroxyl groups on the surface of inorganic materials like silica, metal oxides, and clays, forming a strong, covalent Si-O-Substrate bond. scbt.commdpi.com
The Octyl Group (-C₈H₁₇): This is a long, non-polar hydrocarbon chain. It is organophilic, meaning it has a strong affinity for and compatibility with organic polymers. scbt.comgelest.com
Improving Interfacial Adhesion between Organic Polymers and Inorganic Fillers
This compound serves as a critical coupling agent for enhancing the interfacial adhesion between disparate materials, specifically organic polymers and inorganic fillers. This function is paramount in the development of high-performance composite materials. The efficacy of this silane lies in its bifunctional chemical structure. It possesses a long, non-polar octyl chain [CH3(CH2)7-] which is sterically and chemically compatible with a wide range of organic polymer matrices. scbt.com This hydrophobic tail promotes wetting and entanglement with the polymer chains.
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
The integration of this compound is a key strategy in the formulation of advanced hybrid organic-inorganic materials and nanocomposites. lookchem.com In these applications, it functions as a surface modifier and coupling agent, enabling the seamless combination of materials with fundamentally different properties. For instance, it is used to functionalize the surface of nanoparticles, such as silica (SiO2), prior to their incorporation into a polymer matrix. This surface treatment transforms the typically hydrophilic surface of inorganic nanoparticles into a hydrophobic one, which is more compatible with non-polar polymer matrices like polypropylene (B1209903). rsc.org
Influence on Mechanical Properties and Dispersion of Nanofillers in Polymer Composites
The use of this compound to modify nanofillers has a profound impact on their dispersion within a polymer matrix and, consequently, on the mechanical properties of the final composite. researchgate.net Achieving a homogenous dispersion of nanoparticles is a primary challenge in nanocomposite manufacturing, as nanoparticles tend to agglomerate due to strong interparticle forces. researchgate.nettcichemicals.com
Surface modification with this compound mitigates this issue. The long octyl chain provides steric hindrance and improves the enthalpic compatibility between the filler and the polymer matrix, which helps to break down agglomerates during melt processing and prevents their re-aggregation. researchgate.net Studies have demonstrated that this improved dispersion directly translates to enhanced mechanical performance. For example, research on polypropylene (PP) nanocomposites using silica (SiO2) nanoparticles showed that surface modification with silanes bearing long alkyl chains, such as octyl chains, resulted in better nanoparticle dispersion and, subsequently, improved mechanical properties. rsc.org Another study involving alumina (B75360) (Al2O3) nanofibers in a copolymer of ethylene (B1197577) and propylene (B89431) found that modification with an octylsilane (B1236092) led to a remarkable improvement in both tensile strength (an increase of approximately 150%) and elongation at break (an increase of about 50%) at a low filler concentration of just 0.63 wt%. researchgate.net This enhancement is attributed to the efficient dispersion of the nanofibers and the strong interfacial adhesion facilitated by the silane. researchgate.net
The table below summarizes findings on the effect of octyl-modified nanofillers on the mechanical properties of polymer composites.
| Polymer Matrix | Nanofiller | Silane Modifier | Filler Loading (wt%) | Observed Effect on Mechanical Properties |
| Polypropylene (PP) | SiO2 | Octyl-chain silane | Not specified | Improved dispersion and mechanical properties. rsc.org |
| Ethylene-Propylene Copolymer | Al2O3 (Nafen™) | Triethoxyoctylsilane | 0.63 | Tensile strength increased by ~150%; Elongation at break increased by ~50%. researchgate.net |
| Polystyrene (PS) | SiO2 | Octyldimethylmethoxysilane | 2 | Good dispersion achieved, characterized by high interfacial area and low cluster radius. researchgate.net |
Catalytic Applications and Catalyst Support Modification
Catalytic Applications and Catalyst Support Modification
Surface Modification of Catalyst Supports (e.g., γ-Alumina) for Enhanced Catalytic Activity and Selectivity
This compound is employed in the strategic modification of catalyst supports to tailor their surface properties, which in turn influences catalytic performance. A prominent example is the surface modification of γ-alumina (γ-Al2O3), a common catalyst support used in various industrial processes. The primary goal of this modification is to render the hydrophilic surface of the alumina support hydrophobic.
This is achieved by grafting the silane onto the surface hydroxyl groups of the γ-alumina. The methoxy group of the silane reacts with the surface -OH groups, forming a covalent bond and releasing methanol (B129727). The long octyl chains then orient outwards, creating a non-polar, water-repellent surface. This hydrophobicity can be critical for certain reactions, such as Fischer-Tropsch synthesis, where the presence of water can affect catalyst activity and selectivity. By controlling the surface environment of the catalyst, it is possible to direct the reaction pathway towards desired products. Research has shown that this silylation process can reduce the surface area and pore volume of the support to some extent, an effect that needs to be balanced with the desired change in surface chemistry. The modification can be performed either before the impregnation of the active metal catalyst (pre-modification) or after (post-modification), with each method affecting the final catalyst structure and performance differently.
Role in Fischer-Tropsch Synthesis and Other Heterogeneous Catalytic Processes
In the context of heterogeneous catalysis, this compound plays a crucial role as a modifying agent for catalyst supports used in processes like the Fischer-Tropsch (FT) synthesis. The FT process converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, and the catalyst's performance is highly sensitive to its immediate environment.
By modifying a cobalt-rhenium catalyst supported on γ-alumina with this compound, researchers have investigated the effect of a hydrophobic support surface on FT synthesis. The rationale is that altering the surface polarity can influence the adsorption/desorption behavior of reactants, products, and byproducts (like water), thereby affecting catalyst activity and selectivity towards longer-chain hydrocarbons. In one study, this compound was applied to a calcined Co/Re/γ-alumina catalyst. This post-modification method was necessary because a fully hydrophobic support would prohibit the initial impregnation of the aqueous cobalt and rhenium solution. The resulting catalyst, with its hydrophobic surface, was then tested under typical FT operating conditions (e.g., 210 °C, 20 bar). The modification with octyl silanes has been linked to enhanced hydrogen chemisorption characteristics on cobalt catalysts, which can lead to improved reaction rates. This application highlights how a surface modifier can be a powerful tool to fine-tune the performance of a heterogeneous catalyst for a specific industrial process.
The table below details the conditions for the modification of a Fischer-Tropsch catalyst support with this compound.
| Catalyst System | Support | Silane Modifier | Modification Method | Purpose of Modification |
| Co/Re | γ-Alumina | This compound | Post-modification (impregnation of silane on calcined catalyst) | To create a hydrophobic support surface for Fischer-Tropsch Synthesis. |
Potential in Hydrosilylation Reactions and Related Organic Syntheses
The primary reactivity of this compound centers on the hydrolysis of its methoxy group, which leads to the formation of silanols. scbt.com These silanols can then undergo condensation to form stable siloxane (Si-O-Si) networks. This reactivity is the cornerstone of its application in surface modification and as a coupling agent. scbt.comhydrophobe.org
While hydrosilylation is a fundamental process in organosilicon chemistry for forming silicon-carbon bonds, typically involving the addition of a Si-H bond across an unsaturated bond (like C=C or C≡C), the direct role of this compound as a primary reactant or catalyst in such reactions is not prominent. researchgate.net Instead, related compounds like chloro(dimethyl)octylsilane (B101613) are synthesized via the hydrosilylation of 1-octene (B94956) with chlorodimethylsilane (B94632), often using platinum-based catalysts.
The potential of this compound in other organic syntheses is primarily as a functionalizing agent. lookchem.com Its ability to form covalent bonds with surfaces allows it to be used to introduce a hydrophobic, long-chain alkyl group onto various substrates. lookchem.com For example, it is used to functionalize partially oxidized porous silicon, enhancing the material's surface properties for applications in electronics or biomedical engineering. lookchem.com Therefore, its role in organic synthesis is less about participating in a broad range of solution-phase reactions and more about its specific utility in creating functionalized surfaces and materials through grafting reactions. scbt.comlookchem.com No special reactivity beyond the hydrolysis and condensation of its methoxy group has been widely reported.
Environmental Fate and Bioremediation Research Contexts
Investigating Biodegradation Pathways of Methoxy(dimethyl)octylsilane-Modified Materials
The environmental fate of materials modified with this compound is a critical area of study, focusing on their persistence, degradation, and potential impact on ecosystems. Research into the biodegradation of organosilane-modified materials is complex, as the degradation process involves both the organic and inorganic components of the molecule.
The core structure of this compound consists of a silicon atom bonded to a methoxy (B1213986) group, two methyl groups, and a long-chain octyl group. scbt.com The methoxy group is susceptible to hydrolysis, a reaction with water that can lead to the formation of silanol (B1196071) (Si-OH) groups. scbt.com This initial hydrolysis step is often the gateway to further condensation reactions, where silanol groups react with each other to form stable siloxane (Si-O-Si) bonds, creating a polymer network. The stability and hydrophobicity of the resulting polysiloxane network are key factors influencing its environmental persistence.
The octyl group, a long alkyl chain, imparts significant hydrophobicity to the molecule and the surfaces it modifies. scbt.com While this property is desirable for many applications, it also influences how the material interacts with the environment. Hydrophobic materials tend to have low water solubility, which can limit their bioavailability to microorganisms that drive biodegradation. smolecule.com
Research on analogous organosilane compounds provides insights into potential degradation pathways. For instance, studies on alkyl-modified silica (B1680970) have shown that the degradation of the alkyl chains can occur at elevated temperatures, typically in the range of 200–400 °C. researchgate.net However, environmental biodegradation occurs under much milder conditions and is primarily driven by microbial enzymatic activity. The long alkyl chain of the octyl group is, in principle, susceptible to microbial oxidation as a carbon source, but its attachment to the silicon atom may hinder this process.
Abiotic Hydrolysis: The initial breaking of the Si-OCH3 bond by water.
Microbial Action: The potential for microorganisms to degrade the octyl side chain.
Polymer Network Stability: The resistance of the resulting siloxane backbone to environmental degradation.
Further research is necessary to fully elucidate the specific microbial communities and enzymatic pathways capable of degrading this compound and the resulting polysiloxane materials under various environmental conditions.
Influence of Surface Functionalization on Degradation Mechanisms of Nanomaterials
Surface functionalization of nanomaterials with compounds like this compound is a widely used strategy to tailor their properties for specific applications. mdpi.com This surface modification, however, also significantly influences the degradation mechanisms and environmental fate of these nanomaterials. nih.govpharmaexcipients.com
The primary role of this compound in surface functionalization is to create a hydrophobic surface layer. This is achieved through the reaction of the methoxy group with hydroxyl groups present on the surface of many nanomaterials (like silica or metal oxides), forming covalent Si-O-nanomaterial bonds. The octyl groups then orient outwards, creating a non-polar, water-repellent surface.
This hydrophobic functionalization has several consequences for the degradation of the nanomaterial:
Altered Dispersibility and Aggregation: The hydrophobic surface can lead to increased aggregation of nanoparticles in aqueous environments, which can, in turn, affect their transport and bioavailability. mdpi.comnih.gov
Protection of the Core Material: The organosilane layer can act as a protective barrier, shielding the underlying nanomaterial core from environmental factors that could lead to its degradation or dissolution. For example, a hydrophobic silane (B1218182) coating can protect a metal oxide nanoparticle from hydrolysis.
Influence on Photodegradation: In the case of photocatalytic nanomaterials like titanium dioxide (TiO2), surface functionalization can be selectively degraded by light irradiation. nih.govacs.org While this is often exploited for controlled release applications, it also represents a potential environmental degradation pathway for the organic silane layer, leading to the release of the octyl chain and the exposure of the nanoparticle surface. acs.org
Thermal Stability: The presence of the organosilane can affect the thermal degradation profile of the nanomaterial composite. Thermogravimetric analysis (TGA) often reveals distinct degradation steps corresponding to the loss of the organic functional groups. researchgate.net For example, the thermal degradation of alkyl groups on silica nanoparticles has been observed to occur between 200 and 400°C. researchgate.net
The following table summarizes the influence of this compound functionalization on nanomaterial degradation:
| Feature | Influence of this compound Functionalization | Research Finding |
| Water Interaction | Increases hydrophobicity, reducing interaction with water. | Can protect the core nanomaterial from hydrolysis. |
| Dispersion | Affects aggregation behavior in aqueous environments. mdpi.comnih.gov | Can lead to larger agglomerates, influencing environmental transport. mdpi.com |
| Photostability | The organic layer can be susceptible to photodegradation on photocatalytic surfaces. nih.govacs.org | Light can trigger the breakdown of the silane layer. acs.org |
| Thermal Stability | The organic component has a specific thermal degradation range. researchgate.net | TGA can show the temperature at which the octyl groups are lost. researchgate.net |
Ultimately, the surface functionalization with this compound introduces a new set of degradation pathways that are dependent on the stability of the Si-C and Si-O bonds and the susceptibility of the octyl group to biotic and abiotic degradation processes.
Design Principles for Environmentally Benign Organosilane Materials
The increasing use of organosilanes in a wide range of products necessitates the development of design principles focused on creating more environmentally benign and sustainable materials. dakenchem.comscispace.com The goal is to maintain high performance while minimizing potential negative environmental impacts.
Key principles for designing environmentally friendly organosilane materials include:
Biodegradability: Designing molecules that can be broken down by microorganisms in the environment is a primary objective. This could involve incorporating linkages within the organic functional group that are more susceptible to enzymatic cleavage. While the siloxane (Si-O-Si) backbone is generally stable, the design of the organic moiety is crucial.
Reducing Persistence: The development of organosilanes that are less persistent in the environment is critical. This ties into biodegradability but also includes abiotic degradation pathways like hydrolysis and photodegradation. For example, incorporating photosensitive groups could allow for controlled degradation upon exposure to sunlight.
Sustainable Synthesis: The manufacturing process of organosilanes should be considered. "Green chemistry" approaches aim to use less hazardous starting materials, reduce waste, and employ energy-efficient reaction conditions. dakenchem.com Recent research has focused on sustainable synthesis strategies, such as using low-cost, readily available photocatalysts or developing one-pot synthesis methods that reduce process steps and solvent use. nus.edu.sgacs.org
Lifecycle Assessment: A holistic view of the material's lifecycle, from synthesis to disposal or degradation, is essential. This includes understanding the potential environmental impact of byproducts from both the manufacturing and degradation processes. dakenchem.com
Functionality-Driven Design: The design should be tailored to the specific application to avoid over-engineering. For example, the length of the alkyl chain can be optimized to provide the necessary hydrophobicity without being excessively long, which might increase persistence.
The table below outlines some of these design principles and their implications:
| Design Principle | Approach | Desired Outcome |
| Enhanced Biodegradability | Incorporate cleavable linkages in the organic group. | Faster breakdown by microorganisms. |
| Reduced Persistence | Design for abiotic degradation (e.g., hydrolysis, photodegradation). | Shorter environmental half-life. |
| Sustainable Synthesis | Use green chemistry principles like catalysis and efficient reactions. dakenchem.comnus.edu.sgacs.org | Lower environmental footprint from manufacturing. dakenchem.com |
| Lifecycle Thinking | Analyze environmental impact from creation to degradation. dakenchem.com | Minimize overall ecological risk. |
By adhering to these principles, researchers and manufacturers can work towards developing a new generation of organosilane materials, like this compound, that are both effective and environmentally responsible. mystrikingly.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Approaches for Methoxy(dimethyl)octylsilane
The traditional synthesis of organosilanes often involves multi-step processes that can be energy-intensive and may utilize hazardous reagents. mdpi.com A significant future direction is the development of novel and sustainable synthetic methods for this compound that align with the principles of green chemistry.
Current research is exploring chlorine-free routes for the direct synthesis of organosilicon derivatives, which would be a significant advancement for the industry. mdpi.com The direct synthesis of alkoxysilanes, such as this compound, is a promising environmentally friendly method. mdpi.com This approach, originally developed by Rochow, involves the reaction of silicon with an alcohol (in this case, methanol) in the presence of a copper catalyst. mdpi.com Future research will likely focus on optimizing catalyst systems, reaction conditions (temperature and pressure), and reactor design to improve the efficiency and selectivity of this direct process for producing this compound. The goal is to minimize energy consumption and reduce the generation of byproducts, making the synthesis more economically and environmentally sustainable. mdpi.comacs.org
Exploration of Advanced Applications in Nanotechnology, Optoelectronics, and Biosensors
The unique properties of this compound make it a prime candidate for advanced applications in several high-tech fields.
Nanotechnology: this compound is already utilized in nanotechnology for the surface modification of nanoparticles, such as silica (B1680970). google.com This modification imparts hydrophobicity, leading to improved dispersibility and stability of the nanoparticles in organic media and polymer matrices. google.comuni-bayreuth.decut.ac.zamdpi.commdpi-res.comsci-hub.semdpi-res.comresearchgate.net Future research will likely explore its use in creating more complex nanocomposites with tailored properties. uni-bayreuth.decut.ac.zamdpi.commdpi-res.comsci-hub.semdpi-res.comresearchgate.net For instance, the functionalization of nanoclays with this compound can enhance their compatibility with polymers, leading to materials with improved mechanical and thermal properties for biomedical applications. uni-bayreuth.decut.ac.zamdpi.commdpi-res.comsci-hub.semdpi-res.comresearchgate.net Further investigations may focus on its role in the fabrication of nanofilms and as a component in advanced materials for electronics and optics. scbt.com
Optoelectronics: The ability of this compound to form stable, hydrophobic monolayers makes it interesting for applications in optoelectronics. These monolayers can be used to passivate surfaces, which is crucial for the performance of certain electronic devices. Future research could investigate the integration of this compound-modified materials into organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic components to enhance their efficiency and longevity.
Biosensors: this compound has shown potential in the development of biosensors. nih.gov Its ability to functionalize surfaces allows for the controlled immobilization of biomolecules, a key step in biosensor fabrication. nih.gov For example, it has been used in the preparation of porous silicon microparticles for drug delivery systems, where its hydrophobic nature helps in controlling the release of therapeutic agents. nih.gov Future research is expected to focus on developing more sensitive and selective biosensors by leveraging the surface-modifying properties of this compound. This could involve creating specific surface chemistries on sensor substrates to improve the detection of various analytes. uni-bayreuth.de
Integration of this compound into Smart Materials and Responsive Systems
"Smart" materials that can respond to external stimuli are a rapidly growing area of materials science. This compound is being explored for its potential role in creating such responsive systems.
By modifying surfaces with this compound, it is possible to create materials with tunable properties. sci-hub.se For example, nanocomposite hydrogels incorporating clays (B1170129) functionalized with silanes can exhibit responsiveness to stimuli like pH, temperature, or electric fields. sci-hub.se The hydrophobic nature of the octyl chain can influence the swelling and shrinking behavior of these hydrogels. sci-hub.se Future research will likely focus on designing and synthesizing novel smart materials where this compound is a key component in controlling the material's response to its environment. This could lead to applications in areas such as controlled drug release, self-healing materials, and soft robotics. sci-hub.seresearchgate.net
Adherence to Green Chemistry Principles in Organosilane Research and Application
The principles of green chemistry are increasingly guiding chemical research and industrial processes. researchgate.netrroij.com The future of this compound research and application is intrinsically linked to the adoption of these principles.
This includes:
Waste Prevention: Designing synthetic routes that minimize or eliminate waste. acs.org The direct synthesis method is a prime example of this principle in action for organosilanes. mdpi.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances with little or no toxicity. skpharmteco.com The move away from chlorine-based processes is a key step in this direction. mdpi.com
Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org
Use of Renewable Feedstocks: While not yet a primary focus for this compound, future research could explore the use of bio-based sources for the octyl group or methanol (B129727).
By adhering to these principles, the scientific community can ensure that the development and application of this compound and other organosilanes proceed in a manner that is both technologically advanced and environmentally responsible. researchgate.netrroij.com
Q & A
Q. What are the standard synthetic routes for Methoxy(dimethyl)octylsilane in laboratory settings?
this compound is synthesized via silanization reactions, often involving alkyl halide precursors or direct functionalization of silanol groups. For example, in nanoparticle synthesis, chloro(dimethyl)octylsilane reacts with amine-functionalized magnetic nanoparticles (MNPs) to introduce hydrophobic octyl groups. This method requires anhydrous conditions and polar aprotic solvents like tetrahydrofuran (THF), followed by purification via centrifugation and solvent evaporation .
Q. How is this compound characterized for purity and structural confirmation?
Key techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm bonding environments, elemental analysis to verify stoichiometry, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Solid-state ²⁹Si cross-polarization magic-angle spinning (CP-MAS) NMR is particularly effective for studying surface-bound silane phases, as demonstrated in studies of dimethyl octylsilane-modified chromatographic materials .
Q. What are the primary research applications of this compound in nanomaterials?
This compound is widely used to functionalize surfaces for hydrophobic interactions. For instance, it modifies porous silicon to create silane-terminated substrates for biosensing or catalysis . It also anchors octyl groups onto MNPs for peptide enrichment in proteomics, leveraging its affinity for hydrophobic residues in tryptic digests .
Advanced Research Questions
Q. What challenges arise in maintaining silane integrity during surface functionalization?
Aging studies reveal that silane chains can detach from silica surfaces under thermal or hydrolytic stress, leading to reduced functional group density. For example, dimethyl octylsilane phases lose coverage over time, as observed via ²⁹Si NMR and chromatographic performance degradation. Stabilization strategies include optimizing reaction pH and using crosslinkers like tetraethyl orthosilicate (TEOS) .
Q. How can reaction conditions be optimized for silane-mediated zeolite solubilization?
In zeolite L systems, this compound enables crystal organization by reacting with surface hydroxyl groups. Optimal conditions involve heating a toluene suspension of zeolite with excess silane at 70°C overnight. This method ensures complete surface coverage while avoiding aggregation, as validated by TEM and fluorescence microscopy .
Q. How do structural variations in silanes affect hydrophobic interaction efficiency?
Compared to shorter-chain analogs (e.g., C3 or C18 silanes), this compound balances hydrophobicity and steric accessibility. In peptide enrichment, C8-functionalized MNPs exhibit higher selectivity for medium-length hydrophobic peptides than C18 phases, which may overly retain large biomolecules. This is demonstrated by MALDI-TOF-MS recovery rates for myoglobin digests .
Q. What contradictions exist in silane grafting efficiency across different substrates?
Studies report discrepancies in silane monolayer formation depending on substrate porosity. For example, mesoporous silica achieves higher grafting density than non-porous analogs due to increased surface area, yet excessive pore size (>10 nm) reduces stability. X-ray photoelectron spectroscopy (XPS) and nitrogen adsorption isotherms are critical for resolving these inconsistencies .
Methodological Notes
- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent silane hydrolysis during functionalization.
- Characterization : Combine multiple techniques (e.g., NMR, XPS, BET analysis) to cross-validate surface coverage and stability.
- Application-Specific Design : Tailor silane chain length and reaction time based on substrate morphology (e.g., nanoparticle size, pore structure).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
